Dicloxacillin sodium
Overview
Description
Dicloxacillin sodium is a narrow-spectrum β-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . This compound is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .
Mechanism of Action
Target of Action
Dicloxacillin sodium primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It binds to specific PBPs located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to PBPs, this compound inhibits the biosynthesis of the bacterial cell wall, disrupting the integrity of the bacterial cell and leading to cell death .
Pharmacokinetics
This compound is resistant to destruction by acid . After oral administration, its absorption is rapid but incomplete, with peak blood levels achieved in 1 to 1.5 hours . In one study, after ingestion of a single 500 mg oral dose, peak serum concentrations ranged from 10 to 17 mcg/mL for dicloxacillin . It is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . This compound is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .
Result of Action
The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis and is mediated through dicloxacillin binding to PBPs . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
Environmental factors such as the presence of other bacteria can influence the action of this compound. For example, free-living bacteria have been shown to degrade dicloxacillin, potentially reducing its efficacy . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can affect the action of dicloxacillin. Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Biochemical Analysis
Biochemical Properties
Dicloxacillin sodium exerts its effects by interacting with specific enzymes and proteins. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits bacterial cell wall synthesis, which results in the rupture of the bacterial cell wall, leakage of the cell contents, and ultimately, bacterial death . This action influences cell function by disrupting the normal cellular processes of the bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to PBPs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. It is important to periodically assess organ system functions, including renal, hepatic, and hematopoietic, during prolonged therapy . Urinalysis and determination of serum creatinine and BUN concentrations should be performed prior to and periodically during therapy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stage of bacterial cell wall synthesis .
Transport and Distribution
This compound is distributed in the body fluids . With normal doses, insignificant concentrations are found in the cerebrospinal fluid and aqueous humor. Therapeutic concentrations are found in the pleural, bile, and amniotic fluids .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This localization is crucial for its function of inhibiting bacterial cell wall synthesis .
Preparation Methods
Dicloxacillin sodium is synthesized through a series of chemical reactions starting from 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid chloride. This compound is then reacted with 6-aminopenicillanic acid (6-APA) to form dicloxacillin . The final step involves the formation of the sodium salt by reacting dicloxacillin with sodium 2-ethylhexanoate . Industrial production methods involve similar steps but are optimized for large-scale synthesis and purification .
Chemical Reactions Analysis
Dicloxacillin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: Dicloxacillin can be oxidized or reduced under specific conditions, although these reactions are less common in its typical use.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .
Scientific Research Applications
Dicloxacillin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study β-lactam antibiotics and their interactions with various enzymes.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations.
Comparison with Similar Compounds
Dicloxacillin sodium is similar to other β-lactam antibiotics such as oxacillin and cloxacillin. it has some unique properties:
Cloxacillin: Cloxacillin is similar in its resistance to penicillinase and its use against Gram-positive bacteria.
These unique properties make this compound monohydrate a valuable antibiotic in treating infections caused by penicillinase-producing bacteria .
Properties
CAS No. |
13412-64-1 |
---|---|
Molecular Formula |
C19H19Cl2N3NaO6S |
Molecular Weight |
511.3 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1 |
InChI Key |
QBFCIKYALGTFHK-VICXVTCVSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Appearance |
Solid powder |
13412-64-1 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3116-76-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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